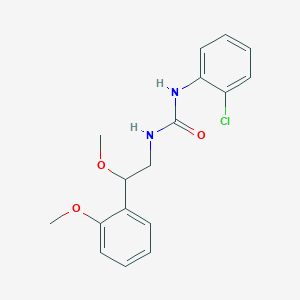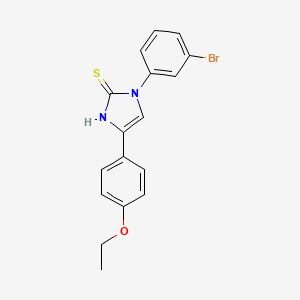![molecular formula C23H18N4O B3010554 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine CAS No. 339279-54-8](/img/structure/B3010554.png)
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine, also known as MDP, is a chemical compound that has gained attention in scientific research due to its potential as a photosensitizer in photodynamic therapy.
Applications De Recherche Scientifique
Synthesis and Properties
The compound 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine has been explored in various synthetic pathways and chemical transformations. One study discussed the synthesis of related 5-aminopyrimidines and their subsequent transformations, which included acetylation, diazotization, and conversion to different chemical structures like diazonium salts and 2-dimethylamino-5-hydroxy-4,6-diphenylpyrimidine (Dubovenko & Mamaev, 1980).
Application in Liquid Crystals
A 2020 study synthesized a new group of liquid crystals based on 2-hydroxypyridine ester, including compounds like 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4'-alkoxybenzoate. These compounds exhibited different mesophase behaviors, dependent on variables such as the length of the alkoxy chain and the polarity of the terminal substituent (Hagar, Ahmed, & Saad, 2020).
Antiviral Activity
In the context of antiviral research, a 2003 study investigated 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position, which were synthesized and evaluated for their inhibitory activity against various viruses. These compounds displayed significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Inhibitors in HIV and Kinesin Eg5
A study conducted in 2014 synthesized derivatives of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, which were evaluated for their antiviral activity against HIV. Some of these derivatives exhibited moderate kinesin Eg5 inhibition, pointing to their potential application in targeting specific biological pathways (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Antibacterial and Radical Scavenging Properties
In 2016, a study synthesized 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols, which exhibited significant antibacterial activity against various bacteria and demonstrated radical scavenging properties. The nature and position of substituents were crucial in determining their biological activities (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).
Structural Studies
A 2007 study focused on the structural analysis of N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide, which is relevant for understanding the molecular configuration and potential applications in various fields (Rezinskikh et al., 2007).
Novel Fused Chromone-Pyrimidine Hybrids
In 2017, researchers described the synthesis of novel fused chromone-pyrimidine hybrids, which showcased the versatility and potential applications of these compounds in various areas of chemistry and biology (Sambaiah et al., 2017).
Propriétés
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLDIPHKFXHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

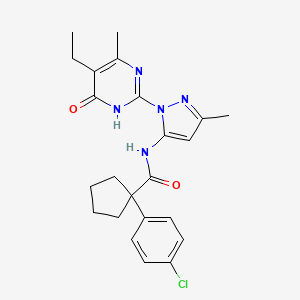
![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
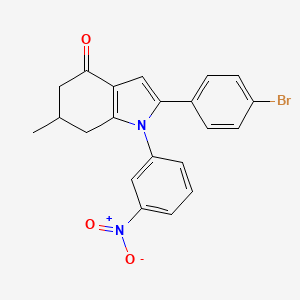
![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)
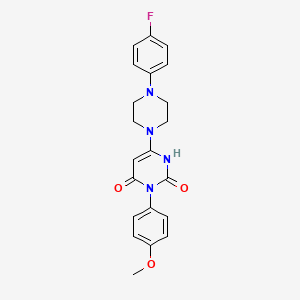

![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)

